molecular formula C17H12ClN5S B2540497 3-[(3-Chlorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891105-56-9

3-[(3-Chlorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2540497
CAS RN: 891105-56-9
M. Wt: 353.83
InChI Key: WMXFZKAVCFIEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of heterocyclic compounds containing the [1,2,4]triazolo[4,3-b]pyridazine moiety has been a subject of interest due to their potential pharmaceutical applications. In the first study, a series of 3-methylsulfanyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazines were synthesized by methylation of previously reported triazolopyridazine-thiones. This process was guided by computational studies aimed at optimizing the compounds for iNOS inhibitory activity. However, the anticipated improvement in biological activity was not observed, although the study contributed to the structure-activity relationship (SAR) in this field .

Another study focused on the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine. The compound was synthesized through a multi-step process starting with 2-(4-chloro-3-methylphenoxy)acetic acid, followed by reactions with 3-chloro-6-hydrazinylpyridazine and subsequent steps involving chloroamine T. The structure was confirmed using various spectroscopic techniques and X-ray diffraction .

Molecular Structure Analysis

The molecular structure of the synthesized compounds was elucidated using spectroscopic methods and X-ray crystallography. In the case of the 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, the compound crystallized in the monoclinic system with space group P21/c. Density functional theory (DFT) calculations were performed to validate the experimental findings, and the compound's HOMO-LUMO energy gap and global reactivity descriptors were determined .

Chemical Reactions Analysis

The chemical behavior of these compounds includes the formation of side-products via oxidation, as observed in the first study . Additionally, the nucleophilic substitution reactions of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine were described, and the lipophilicities of the title compound and its derivatives were measured and correlated with chlorine substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. For instance, the intermolecular interactions, such as C-H...N hydrogen bonds and C-Cl...cg interactions, play a significant role in the crystalline packing of the molecules. Hirshfeld surface analysis and energy frameworks were used to understand these interactions further . The lipophilicity, which is an important factor in drug design, was also assessed and found to be influenced by the degree of chlorine substitution in the molecule .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives can vary widely depending on their specific structure .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives could involve the design and synthesis of novel derivatives with enhanced biological activity and selectivity .

properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5S/c18-13-5-3-4-12(10-13)11-24-17-21-20-16-8-7-15(22-23(16)17)14-6-1-2-9-19-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXFZKAVCFIEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC4=CC(=CC=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.